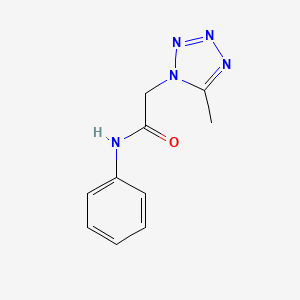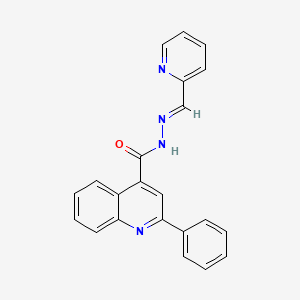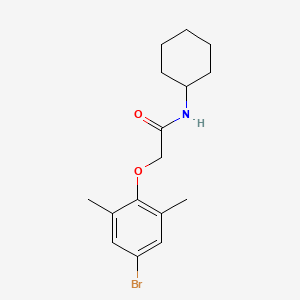
2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide is a chemical compound that has been the subject of various scientific studies due to its potential biological activities and chemical properties. Research has focused on its synthesis, molecular structure, and various chemical and physical properties to explore its applications in different fields of science.
Synthesis Analysis
The synthesis of tetrazole derivatives, including compounds similar to 2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide, involves multi-step chemical processes. These processes often aim to improve the compound's drug-like properties, such as solubility and potency, through structural modifications (Shukla et al., 2012). For example, analogs have been synthesized to retain potency while improving solubility, demonstrating the versatility and potential for modifications of the tetrazole backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide has been determined through various spectroscopic methods, including X-ray crystallography. These studies reveal the compound's conformation and the impact of different substituents on its overall structure and potential biological activity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of tetrazole derivatives encompasses a range of reactions, including amidation, which is pivotal for synthesizing various N-phenylacetamide derivatives. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activities (Mohammadi-Farani et al., 2014).
Physical Properties Analysis
The physical properties of tetrazole derivatives, such as solubility, melting points, and pKa values, are essential for understanding the compound's behavior in different environments. These properties can significantly influence the compound's application and effectiveness in various scientific and industrial fields (Duran & Canbaz, 2013).
Scientific Research Applications
Glutaminase Inhibition
A study by Shukla et al. (2012) discusses the development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, which is relevant to the context of 2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide. The research found that some analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibited similar potency to BPTES but with better solubility. These compounds showed potential in inhibiting the growth of human lymphoma B cells both in vitro and in mouse models (Shukla et al., 2012).
Anticancer Activity
Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. The study indicated that these compounds, including 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed high selectivity and apoptosis-inducing effects in human lung adenocarcinoma cells, suggesting potential applications in cancer treatment (Evren et al., 2019).
Continuous Flow Synthesis
Gutmann et al. (2012) explored the safe generation and utilization of hydrazoic acid in continuous flow reactors for synthesizing various compounds, including 5-substituted-1H-tetrazoles. This process is relevant for the synthesis of compounds like 2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide, providing a safer and more efficient method for its production (Gutmann et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-8-12-13-14-15(8)7-10(16)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRANPTSFPZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6895249 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5526468.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)
![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)

![(1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5526492.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,3-difluoro-6-methoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5526514.png)
![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)


![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)
![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)
![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)